N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide

Description

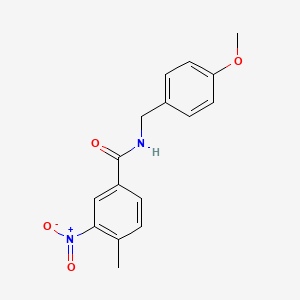

N-(4-Methoxybenzyl)-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a 4-methoxybenzyl group attached to the amide nitrogen. The aromatic ring is substituted with a methyl group at position 4 and a nitro group at position 3 (Figure 1). This compound’s synthesis typically involves amide coupling reactions, as exemplified by procedures in related benzamide derivatives. For instance, analogous compounds are synthesized via reactions between substituted benzoic acids and amines under conditions involving potassium carbonate in acetone/DMF solvents at elevated temperatures (80°C) . The nitro group at position 3 and the methoxybenzyl moiety are critical for its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-3-6-13(9-15(11)18(20)21)16(19)17-10-12-4-7-14(22-2)8-5-12/h3-9H,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODJIWKIAVAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide typically involves a multi-step process:

Methoxybenzylation: The 4-methoxybenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the nitrated benzamide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and methoxybenzylation, and high-efficiency purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Substitution: The benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Reduction: Formation of N-(4-aminobenzyl)-4-methyl-3-aminobenzamide.

Oxidation: Formation of N-(4-hydroxybenzyl)-4-methyl-3-nitrobenzamide.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: It serves as a model compound in studies of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide exerts its effects involves several molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Molecular Interactions: The presence of the nitro and methoxybenzyl groups allows for specific interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly influence solubility, lipophilicity, and electronic properties. Below is a comparative analysis of key analogs:

Key Observations :

- Nitro Group Position: The 3-nitro substituent in the target compound facilitates hydrogen bonding with biological targets (e.g., Ser298 in acetylcholinesterase), similar to HI-6 antidotes .

- Methoxy vs. Chloro : Replacing methyl with chloro (as in ) increases polarity but may reduce bioavailability due to poorer lipid membrane penetration.

- Amide Substituents: Bulky groups like diethylamino-butyl () enhance solubility but may sterically hinder target binding compared to the compact 4-methoxybenzyl group.

Pharmacological and Reactivity Profiles

The 4-methyl-3-nitrobenzamide scaffold is notable for its role in acetylcholinesterase (AChE) inhibitors. Studies show that this scaffold binds broadly to organophosphate-inhibited AChE, mimicking the reactivator HI-6 . Comparatively:

Biological Activity

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the following features:

- Methoxy Group : Enhances lipophilicity and bioavailability.

- Nitro Group : May participate in redox reactions, influencing biological activity.

- Benzamide Core : Facilitates interactions with various proteins and enzymes.

The molecular formula is , indicating the presence of two aromatic rings and functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that may damage cellular components or inhibit essential enzymatic functions.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains by disrupting their metabolic processes.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, this compound has been investigated for its potential against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition |

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The methoxy group is believed to enhance its interaction with inflammatory pathways.

Case Studies

-

In Vitro Studies

- A study assessed the antibacterial activity of this compound against E. coli and S. aureus, revealing that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising therapeutic potential in managing bacterial infections.

-

Mechanistic Studies

- Further investigations into the mechanism of action revealed that the compound inhibits bacterial enzyme systems critical for cell wall synthesis, which could explain its efficacy against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.